(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL is a chiral compound with significant applications in various fields, including pharmaceuticals and organic chemistry. Its unique structure, featuring an amino group and a hydroxyl group attached to a propan-1-ol backbone, makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with 2,6-dimethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction step efficiently.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can participate in metabolic pathways, influencing the synthesis or degradation of other molecules.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL: The enantiomer of the compound with similar but distinct biological activities.
3-Amino-3-phenylpropan-1-OL: Lacks the dimethyl groups, resulting in different chemical properties.
3-Amino-3-(2,4-dimethylphenyl)propan-1-OL: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
(3S)-3-Amino-3-(2,6-dimethylphenyl)propan-1-OL is unique due to its specific stereochemistry and substitution pattern, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,6-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(12)6-7-13/h3-5,10,13H,6-7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
ISJZHUASRJCGKQ-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](CCO)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CCO)N |
Origin of Product |
United States |
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